4-ethyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
Description
BenchChem offers high-quality 4-ethyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-ethyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-ethyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-4-16-5-9-19(10-6-16)27(25,26)22-18-8-11-20-17(13-18)7-12-21(24)23(20)14-15(2)3/h5-6,8-11,13,15,22H,4,7,12,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAXVRKIXRBISIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown. Based on its structural similarity to other sulfonamide compounds, it may act as an inhibitor for certain enzymes
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to predict the exact biochemical pathways it might affect. If it behaves similarly to other sulfonamides, it could potentially interfere with the synthesis of folic acid in bacteria, inhibiting their growth.
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability and effectiveness as a therapeutic agent.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. If it acts as an enzyme inhibitor, it could potentially disrupt the normal function of cells, leading to various downstream effects.
Biological Activity
4-ethyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a compound that has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound features a complex structure characterized by a sulfonamide group linked to a tetrahydroquinoline moiety. Its chemical formula is C19H26N2O2S, with a molecular weight of approximately 354.49 g/mol. The presence of the sulfonamide group is significant as it often confers various biological activities, including antibacterial and anti-inflammatory effects.
1. COX-2 Inhibition
One of the primary areas of investigation for this compound is its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain pathways. Research indicates that sulfonamide derivatives can exhibit varying degrees of COX-2 inhibitory activity. For instance, compounds similar to 4-ethyl-N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide have shown promising results in reducing COX-2 activity, which is crucial for developing anti-inflammatory agents .
2. Cardiovascular Effects
Studies have explored the impact of sulfonamide derivatives on cardiovascular parameters. In isolated rat heart models, certain sulfonamides demonstrated the ability to decrease perfusion pressure and coronary resistance. This suggests potential applications in treating cardiovascular conditions by modulating vascular tone through calcium channel interactions .
Case Studies and Experimental Findings
| Study | Methodology | Findings |
|---|---|---|
| Figueroa-Valverde et al., 2023 | Isolated rat heart model | Demonstrated decreased perfusion pressure with specific sulfonamides; potential calcium channel inhibition suggested |
| PMC3816667 | COX-2 inhibition assay | Identified structural analogs with significant COX-2 inhibition; maximum inhibition at 20 μM concentration reported |
| PubChem Data | Antimicrobial screening | Indicated potential for antimicrobial activity based on structural similarity with known active compounds |
The biological activity of this compound can be attributed to several mechanisms:
COX Inhibition : By inhibiting COX enzymes, the compound may reduce the production of pro-inflammatory prostaglandins.
Calcium Channel Modulation : The interaction with calcium channels may lead to vasodilation and reduced myocardial oxygen demand.
Antibacterial Action : The sulfonamide moiety may interfere with bacterial folic acid synthesis, a critical pathway for bacterial growth and replication.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
